NEO 376
Description
Significance of Serotonin (B10506), GABA, and Dopamine (B1211576) Receptor Modulation in Central Nervous System Disorders
The modulation of serotonin (5-HT), gamma-aminobutyric acid (GABA), and dopamine systems is a cornerstone of modern neuropharmacology for treating a wide array of central nervous system (CNS) disorders. These neurotransmitter systems are intricately involved in regulating mood, cognition, and behavior.
Serotonin (5-HT) Receptors: This family of receptors, with numerous subtypes, is a key target for treating depression, anxiety, and psychosis. For instance, 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics. nih.gov
GABA Receptors: As the primary inhibitory neurotransmitter in the CNS, GABA plays a crucial role in reducing neuronal excitability. Enhancing GABAergic transmission, typically through positive allosteric modulation of GABA-A receptors, is a well-established mechanism for anxiolytics, sedatives, and anticonvulsants. nihr.ac.ukfrontiersin.org
Dopamine Receptors: The dopamine system is central to the pathophysiology of psychosis and schizophrenia. Antagonism of the D2 receptor is a primary mechanism of action for most antipsychotic medications, which helps to alleviate positive symptoms such as hallucinations and delusions. d4-pharma.compharmacyfreak.com
The interplay between these systems is complex and vital for normal brain function. For example, serotonergic neurons can modulate the release of both dopamine and GABA, highlighting the potential for multi-target ligands to achieve a more nuanced therapeutic effect than single-target agents. nih.gov
Overview of Novel Ligands and Modulators in Psychiatric and Neurological Drug Discovery
The field of psychiatric and neurological drug discovery is continuously evolving, with a significant trend moving from single-target agents to multi-target-directed ligands (MTDLs). d4-pharma.commdpi.comnih.gov This "polypharmacology" approach aims to address the complex, multi-faceted nature of CNS disorders by engaging several relevant biological targets simultaneously. nih.gov
Novel ligands are being designed to have specific affinity profiles across different receptor families. For example, a compound might be engineered to act as a partial agonist at D2 receptors, an antagonist at 5-HT2A receptors, and a partial agonist at 5-HT1A receptors. mdpi.comtandfonline.com This approach is intended to maximize therapeutic efficacy while minimizing the side effects associated with older medications. Researchers are exploring various chemical scaffolds to create these sophisticated modulators, with the goal of improving treatment outcomes for conditions like schizophrenia, depression, and anxiety disorders. tandfonline.comresearchgate.net
Historical Context of Receptor-Targeted Therapeutics for Neuropsychiatric Conditions
The history of receptor-targeted therapies in neuropsychiatry began with the serendipitous discoveries of the first generation of antipsychotics and antidepressants in the mid-20th century.
First-Generation Antipsychotics (Typicals): The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia. It was later understood that its therapeutic effects were primarily due to the blockade of dopamine D2 receptors.
Second-Generation Antipsychotics (Atypicals): Beginning with clozapine in the 1970s, this class of drugs was characterized by a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism in addition to D2 receptor blockade. d4-pharma.com This dual action was associated with a lower risk of extrapyramidal side effects and, in some cases, improved efficacy for negative symptoms. d4-pharma.com
Third-Generation Antipsychotics: More recent developments include drugs like aripiprazole, which introduced the concept of D2 receptor partial agonism. researchgate.net These "dopamine stabilizers" aim to modulate dopamine activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states, offering another refinement in treating psychosis.
This historical progression illustrates a clear trend towards developing therapeutics with more complex and finely-tuned mechanisms of action, moving from broad-acting agents to precisely designed multi-target modulators.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQHUPRBBCQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496921-73-4 | |
| Record name | NEO-376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEO-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Reactivity of Neo 376
Strategic Approaches to Piperazine (B1678402) Ring Formation in NEO 376 Synthesis
The synthesis of this compound critically involves the formation of its piperazine ring, a common scaffold in medicinal chemistry medchemexpress.com. This heterocyclic moiety is typically constructed through strategic cyclization reactions involving appropriate precursors medchemexpress.com.
Cyclization Reactions and Precursor Selection for Piperazine Moiety
The formation of the piperazine ring in this compound synthesis is achieved through cyclization reactions medchemexpress.com. While the specific precursors for this compound are not detailed in publicly available information, general methodologies for piperazine synthesis often involve the cyclization of diamines or their derivatives. For instance, a novel route for piperazine synthesis has been demonstrated using N-(2,3-dihydroxypropyl)ethylenediamine as a precursor, undergoing cyclization over composite photocatalysts to yield piperazine rsc.org. Another example involves the preparation of substituted piperazines, such as 3,5-dimethyl-1-(4-nitrophenyl)piperazine, from reactions involving 4-fluoronitrobenzene and 2,6-dimethylpiperazine (B42777) google.com. These examples highlight the principle of cyclization from suitably functionalized linear precursors to form the six-membered piperazine heterocycle.
Targeted Introduction of Chlorophenyl Moieties in this compound Structural Elucidation
Halogenation Techniques for Aromatic Ring Functionalization
The targeted introduction of the chlorophenyl moiety in this compound synthesis implies either the direct halogenation of an aromatic precursor or, more commonly in complex molecule synthesis, the coupling of a pre-halogenated aromatic building block. General halogenation techniques for aromatic ring functionalization include electrophilic aromatic substitution reactions, where a halogenating agent (e.g., Cl2 in the presence of a Lewis acid catalyst) introduces the chlorine atom directly onto an activated aromatic ring. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig amination) are widely employed for attaching pre-functionalized aryl halides (like 3-chlorophenyl bromide or iodide) to suitable coupling partners, which in the context of this compound, would involve a nitrogen atom of the piperazine ring nih.gov. These methods offer precise control over regioselectivity and functional group tolerance.
Comprehensive Analysis of Functional Group Transformations in this compound Derivatization
The synthesis of this compound involves various functional group transformations as part of its final modifications to yield the desired product medchemexpress.com. Given the complex structure of this compound, which includes a piperazine ring, an indole (B1671886) system, a ketone group within the indolone, and a chlorophenyl moiety, numerous transformations may be pertinent. Beyond the core construction, derivatization of this compound can involve further functional group interconversions. For instance, this compound has been noted to undergo deoxygenation reactions, where alcohols are converted to amides through photoredox catalysis, indicating its versatility in synthetic organic chemistry medchemexpress.com. Other potential transformations relevant to such a molecule could include reductions of the ketone, alkylations of the nitrogen atoms within the piperazine or indole, or modifications of the aromatic rings. General synthetic strategies often involve protecting group manipulations, oxidation/reduction reactions, and carbon-carbon or carbon-heteroatom bond formations to achieve the desired molecular architecture.
Mechanistic Investigations of Amidation Reactions Involving this compound
This compound is known to participate in amidation reactions, particularly through its interaction with carbamoyl (B1232498) chlorides, a process that is facilitated by nickel-catalyzed methodologies medchemexpress.com. Amidation reactions are fundamental in organic synthesis for forming amide bonds, which are crucial linkages in many pharmaceutical compounds. Mechanistically, amidation reactions can proceed via various pathways depending on the reactants and catalysts involved. When transition metals like nickel are employed, the mechanism often involves oxidative addition, ligand exchange, migratory insertion, and reductive elimination steps. These catalytic cycles enable the efficient formation of C-N bonds under mild conditions.
Nickel-Catalyzed Processes for Amidation
Nickel-catalyzed processes play a significant role in the amidation of this compound and similar compounds medchemexpress.com. Nickel catalysis offers several advantages, including high functional group tolerance and the ability to activate various substrates. For instance, nickel-catalyzed reductive aminocarbonylation reactions have been developed for the synthesis of α,β-unsaturated amides, utilizing vinyl triflates and nitro compounds as starting materials rsc.org. Furthermore, nickel catalysis has been explored for the C-O bond-cleaving alkylation of esters, which can effectively replace an ester moiety with functionalized alkyl chains, a principle that can be adapted for C-N bond formation in amidation reactions nih.gov. While some nickel-catalyzed reactions focus on the reduction of amides to amines nih.gov, others are specifically designed for amide bond formation. The versatility of nickel in different oxidation states and its ability to engage in diverse catalytic cycles make it a powerful tool for constructing amide linkages, including those relevant to the derivatization of complex molecules like this compound.
Deoxygenation Pathways and Synthetic Utility of this compound Precursors
Deoxygenation reactions are fundamental transformations in organic synthesis, involving the removal of oxygen atoms from organic molecules. These reactions are crucial for converting oxygen-containing functional groups, such as alcohols, aldehydes, ketones, and esters, into deoxygenated counterparts, thereby altering the compound's properties or enabling further synthetic manipulations nih.gov. Various strategies exist for deoxygenation, including the conversion of hydroxyl groups into more reactive intermediates like xanthyl, thiocarbonyl, or tosyl derivatives, which can then undergo reductive elimination nih.gov. The synthetic utility of deoxygenation pathways often lies in their ability to simplify molecular structures, provide access to otherwise challenging synthetic targets, or serve as key steps in the total synthesis of natural products and pharmaceutical compounds.
However, specific detailed research findings on deoxygenation pathways directly involving this compound or its specific precursors, particularly with detailed experimental data or reaction conditions, are not extensively available in the scientific literature from permitted sources.
Photoredox Catalysis in Deoxygenative Transformations
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and efficient methods for various transformations, including deoxygenation reactions. This methodology harnesses the energy of visible light to activate photocatalysts, which then participate in single-electron transfer (SET) processes to generate highly reactive radical intermediates uiowa.eduub.edu. These radical species can undergo diverse transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
In the context of deoxygenative transformations, photoredox catalysis can facilitate the removal of oxygen from various substrates. For instance, photoredox-catalyzed deoxygenative radical transformations have been reported for converting alcohols into other functional groups, such as sulfinamides rsc.org. These reactions typically involve the generation of a radical intermediate from an alcohol derivative, which then participates in subsequent bond-forming steps. The advantages of photoredox catalysis in these transformations include its ability to operate under mild conditions, its high functional group tolerance, and its often environmentally benign nature due to the use of light as an energy source uiowa.edu.
Despite the general advancements in photoredox catalysis for deoxygenative transformations, specific detailed research findings directly linking this compound or its precursors to deoxygenative reactions mediated by photoredox catalysis, complete with experimental data and detailed mechanisms, are not extensively documented in the scientific literature from permitted sources.
Molecular Pharmacology and Receptor Interaction Dynamics of Neo 376
Selective Modulatory Mechanisms at 5-HT1 Receptors
NEO 376 is identified as a selective modulator of the 5-HT1 receptor. arctomsci.combiosschina.commedchemexpress.commedchemexpress.commedchemexpress.com The 5-HT1 receptor family, part of the G protein-coupled receptor (GPCR) superfamily, is known to mediate various physiological and neurological processes, including mood, anxiety, and cognition. medchemexpress.commedchemexpress.com
Ligand Binding Kinetics and Receptor Affinity Profiling of this compound
While this compound is confirmed to target the 5-HT1 receptor, specific detailed data regarding its ligand binding kinetics, such as association (kon) and dissociation (koff) rates, or comprehensive receptor affinity profiling (e.g., Ki or Kd values) for various 5-HT1 subtypes, are not explicitly available in the current literature. arctomsci.commedchemexpress.commedchemexpress.com The compound is listed with "IC50 & Target: 5-HT1 Receptor," indicating its activity at this target, but without specific numerical IC50 values. arctomsci.commedchemexpress.commedchemexpress.com
G-Protein Coupled Receptor (GPCR) Signaling Pathways Elicited by this compound
As a modulator of the 5-HT1 receptor, this compound interacts with a GPCR. biosschina.commedchemexpress.commedchemexpress.com Serotonin (B10506) receptors, including the 5-HT1 family, are G protein-coupled receptors that, upon ligand stimulation, typically activate heterotrimeric G proteins (Gα, Gβ, Gγ subunits). medchemexpress.commedchemexpress.comnih.gov This activation leads to downstream signaling cascades. medchemexpress.comnih.gov However, the specific G-protein coupled pathways (e.g., Gi/o, Gq, Gs) and the precise cellular signaling events (e.g., adenylyl cyclase inhibition, phospholipase C activation, MAPK, or PI3K pathways) directly elicited by this compound's interaction with 5-HT1 receptors are not detailed in the available information. biosschina.commedchemexpress.commedchemexpress.com
Efficacy and Agonist/Antagonist Properties at 5-HT1 Subtypes
This compound is broadly described as a "modulator" of the 5-HT1 receptor. arctomsci.combiosschina.commedchemexpress.commedchemexpress.commedchemexpress.com The 5-HT1 receptor family includes several subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F). medchemexpress.comjneurosci.orgnih.gov The precise efficacy of this compound (e.g., full agonist, partial agonist, or antagonist) at specific 5-HT1 receptor subtypes is not specified in the current search results. General information on 5-HT1A receptors indicates that their activation can have inhibitory effects on neuronal activity. nih.gov
Allosteric and Orthosteric Modulation of GABA Receptors by this compound
This compound is also identified as a selective modulator of the GABA receptor. smolecule.comcymitquimica.comarctomsci.combiosschina.commedchemexpress.commedchemexpress.commedchemexpress.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA-A and GABA-C receptors (ligand-gated chloride channels) and metabotropic GABA-B receptors (GPCRs). aopwiki.orgpnas.orgnih.govwikipedia.orgusp.br Allosteric modulators bind to sites distinct from the orthosteric (agonist binding) site, altering the receptor's response to its primary ligand. aopwiki.orgwikipedia.orgnih.govfrontiersin.org Orthosteric modulators, conversely, bind to the same site as the endogenous ligand. aopwiki.orgnih.gov The specific mechanism (allosteric or orthosteric) by which this compound modulates GABA receptors is not detailed in the provided information.
Subunit Specificity of GABA Receptor Interactions
GABA-A receptors are heteropentameric proteins assembled from a diverse repertoire of subunits (α1–6, β1–3, γ1–3, δ, ε, θ, and π). pnas.orgfrontiersin.orggenecards.org The specific combination of these subunits determines the receptor's pharmacological and biophysical properties, including sensitivity to various modulators. pnas.orgusp.brnih.gov While this compound is known to modulate GABA receptors, the available data does not specify which particular GABA receptor subunits (e.g., α, β, γ, δ) are involved in its interaction or if it exhibits subunit specificity. smolecule.comcymitquimica.comarctomsci.combiosschina.commedchemexpress.commedchemexpress.commedchemexpress.com
Electrophysiological and Behavioral Correlates of GABAergic Modulation
The modulation of GABAergic neurotransmission plays a critical role in regulating neuronal excitability and is implicated in various neurological and psychiatric disorders. cymitquimica.compnas.orgfrontiersin.org Alterations in GABAergic inhibition can influence behaviors such as anxiety and fear. upf.edubiorxiv.org While this compound is stated to have antipsychotic activity, which implies behavioral effects related to its GABAergic modulation smolecule.comcymitquimica.comarctomsci.combiosschina.commedchemexpress.comxcessbio.comctestingbio.commedchemexpress.commedchemexpress.comglpbio.com, specific electrophysiological data (e.g., changes in chloride currents, inhibitory postsynaptic potentials) or detailed behavioral correlates directly attributable to this compound's GABAergic modulation are not provided in the search results.
Summary of Receptor Targets for this compound
The following table summarizes the known receptor targets for this compound based on the available information. Quantitative data for binding kinetics, affinity, or efficacy (e.g., IC50, Ki, Kd values) for this compound at these targets are not specified in the current public domain search results.
| Receptor Target | Modulatory Action | Specific Quantitative Data (IC50, Ki, Kd) |
| 5-HT1 Receptor | Selective Modulator | Not specified in available data |
| GABA Receptor | Selective Modulator | Not specified in available data |
| Dopamine (B1211576) Receptor | Selective Modulator | Not specified in available data |
Dopamine Receptor Modulation by this compound and its Impact on Neurotransmitter Balance
This compound functions as a selective modulator of dopamine receptors. medchemexpress.comsysy.comphysiology.orgmdpi.commedchemexpress.com This modulation is particularly relevant given the critical role of dopamine in various neurological processes, including motivation, pleasure, cognition, memory, learning, and motor control. medchemexpress.com Abnormal dopamine receptor signaling is implicated in several neuropsychiatric disorders, making dopamine receptors common targets for therapeutic intervention, especially in the development of antipsychotics. medchemexpress.com The observed antipsychotic activity of this compound suggests its involvement in modulating dopaminergic pathways. medchemexpress.comsysy.comphysiology.orgmdpi.com
D1, D2, D3, D4, and D5 Receptor Interactions and Functional Outcomes
Dopamine receptors are classified into two main families: D1-like receptors (D1 and D5), which typically activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, and D2-like receptors (D2, D3, and D4), which generally inhibit adenylyl cyclase and can activate K+ channels. sysy.comphysiology.orgacnp.orgmetu.edu.tr
Current research indicates that this compound demonstrates a specific interaction with the D3 dopamine receptor. It has been reported to have a Ki (inhibition constant) of 66 nM for the D3 receptor. medchemexpress.commedchemexpress.com This affinity suggests that this compound can bind to the D3 receptor at nanomolar concentrations, potentially influencing D3 receptor-mediated signaling pathways.
Table 1: this compound Interaction with Dopamine D3 Receptor
| Receptor Subtype | Interaction Type | Ki (nM) |
| Dopamine D3 | Ligand | 66 |
Detailed data regarding the specific binding affinities (Ki values) or functional outcomes (e.g., agonist, antagonist, or partial agonist activity) of this compound for the D1, D2, D4, and D5 dopamine receptor subtypes are not extensively available in the current literature. While this compound is broadly characterized as a dopamine receptor modulator, the precise nature of its interactions with these other subtypes remains to be fully elucidated.
Role in Balancing Dopaminergic and Serotonergic Systems
This compound's activity extends beyond dopamine receptors to include modulation of the 5-HT1 serotonin receptor and GABA receptors. medchemexpress.comsysy.comphysiology.orgmdpi.com The interplay between the dopaminergic and serotonergic systems is fundamental to the regulation of mood, cognition, and behavior, and imbalances in these systems are implicated in various psychiatric conditions, including depression and schizophrenia. mdpi.commdpi.comnih.gov Serotonin neurons can directly modulate dopamine neurons, influencing dopamine release and activity through various serotonin receptor subtypes. mdpi.comnih.gov By modulating both dopamine and 5-HT1 receptors, this compound may contribute to the re-establishment of neurotransmitter balance, which is a common therapeutic strategy for antipsychotic agents. While the compound's general role as a modulator of these systems is established, specific mechanistic details on how this compound precisely balances dopaminergic and serotonergic activity are not detailed in the available information.
In Vitro and In Vivo Receptor Occupancy Studies of this compound
Receptor occupancy (RO) studies are crucial in drug discovery and development, providing insights into the extent to which a drug binds to its target receptors in living systems (in vivo) or in isolated biological preparations (in vitro). researchgate.netnih.govoup.com These studies help to establish the relationship between drug concentration, target engagement, and pharmacological effects. In vitro receptor binding assays, such as competition, saturation, and kinetic studies, are used to characterize a drug's affinity for its target receptor. researchgate.net In vivo receptor occupancy studies, often utilizing techniques like positron emission tomography (PET) or radioligand binding, quantify the percentage of receptors occupied by a drug in specific brain regions following systemic administration. nih.govaai.orgresearchgate.netresearchgate.netsnmjournals.org
As of the current available information, detailed data tables or specific research findings pertaining to in vitro or in vivo receptor occupancy studies conducted directly with this compound are not readily accessible. While the principles and methodologies of such studies are well-established for neuroactive compounds, specific experimental results for this compound's receptor occupancy profile are not provided in the search results.
Comparative Receptor Pharmacology of this compound with Established Neuroactive Compounds
The comparative receptor pharmacology of a novel compound like this compound against established neuroactive compounds, particularly antipsychotics, is essential for understanding its unique pharmacological profile and potential therapeutic advantages. Established antipsychotics such as risperidone, olanzapine, aripiprazole, and haloperidol (B65202) exert their therapeutic effects through various interactions with dopamine and serotonin receptors, among others. researchgate.netnih.govmdpi.comnih.govnih.govuky.edunih.govjnjmedicalconnect.comnih.govresearchgate.net For instance, many atypical antipsychotics are characterized by a high affinity for serotonin 5-HT2A receptors in addition to dopamine D2 receptor blockade. researchgate.netresearchgate.net
This compound is described as a selective modulator of 5-HT1, GABA, and dopamine receptors with antipsychotic activity. medchemexpress.comsysy.comphysiology.orgmdpi.com While this broad classification places it within the realm of neuroactive compounds, specific comparative data that directly contrasts this compound's binding affinities or functional effects across the full spectrum of dopamine and serotonin receptors with those of well-known antipsychotics (e.g., risperidone's 5-HT2A/D2 binding ratio, or aripiprazole's partial agonism) are not available in the provided information. Such comparative analyses would typically involve side-by-side assessment of Ki values, EC50/IC50 values, and functional assay data across a panel of receptors.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for each requested section and subsection, as such content would require specific experimental data for this compound that was not found. The instructions strictly prohibit introducing information or discussions that fall outside the explicit scope of the specified sections or hallucinating content.
Preclinical Efficacy and Therapeutic Potential in Neuropsychiatric Disorders
Cognitive Impact and Memory Preservation with NEO 376 Administration
Studies on Cognitive Function in Preclinical Settings
While this compound is noted for its antipsychotic properties, specific detailed research findings regarding its effects on cognitive function in preclinical settings are not extensively available in the public domain. General preclinical research in neuropsychiatric disorders often investigates cognitive domains such as memory, attention, and executive function researchgate.netannualreviews.orgneurologyletters.comresearchgate.net. However, direct data tables or comprehensive study outcomes specifically detailing this compound's impact on these cognitive parameters in animal models were not identified in the current literature.
Investigations into the Therapeutic Balance of Neurotransmitter Systems by this compound
This compound is defined by its selective modulation of 5-HT1, GABA, and dopamine (B1211576) receptors medchemexpress.comsmolecule.comxcessbio.com. This multi-receptor activity is central to its purported antipsychotic efficacy and its potential to influence mood and anxiety disorders medchemexpress.comsmolecule.com. The compound's structural features, including an indole (B1671886) ring and a piperazine (B1678402) moiety, are common scaffolds in medicinal chemistry and are believed to contribute to its unique pharmacological profile and its interactions with biological targets smolecule.com.
The modulation of 5-HT1 receptors by this compound is particularly relevant given the established role of serotonin (B10506) in mood regulation, depression, and anxiety smolecule.commdpi.com. By influencing GABA receptors, this compound could impact inhibitory neurotransmission, which is crucial for balancing neuronal excitability and is often dysregulated in various neuropsychiatric conditions medchemexpress.comxcessbio.comannualreviews.org. Furthermore, its activity at dopamine receptors suggests an influence on pathways critical for reward, motivation, and motor control, which are frequently targeted in antipsychotic treatments medchemexpress.comxcessbio.comannualreviews.orguzh.ch. The precise therapeutic balance achieved through the simultaneous modulation of these three distinct neurotransmitter systems by this compound warrants further detailed investigation to fully understand its comprehensive neuropharmacological effects.
Pharmacological Characterization and Biological Activity Assessment of Neo 376
In Vitro Cellular Assays for Receptor Activation and Signal Transduction
In vitro cellular assays are fundamental to understanding how a compound like NEO 376 interacts with its target receptors and initiates a cellular response. These assays are designed to measure the activation of specific signaling pathways following receptor engagement.
Detailed Research Findings:
Without specific data for this compound, a typical investigation in this area would involve a series of cell-based experiments. For instance, if this compound were hypothesized to target a G-protein coupled receptor (GPCR), assays would be employed to measure the downstream consequences of receptor activation. This could include quantifying the production of second messengers such as cyclic AMP (cAMP) or the mobilization of intracellular calcium ions (Ca2+).
Reporter gene assays are another common tool. In these systems, a reporter gene is placed under the control of a response element that is sensitive to a specific signaling pathway. Activation of the receptor by a compound like this compound would lead to the expression of the reporter gene, which can be easily quantified.
The results from these assays would reveal whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor and would provide insights into the signaling cascades it modulates.
Interactive Data Table: Cellular Assay Results for this compound
| Assay Type | Cell Line | Target Receptor | Measured Endpoint | This compound Activity (EC50/IC50) |
| cAMP Assay | HEK293 | Hypothetical Receptor X | cAMP accumulation | Data not available |
| Calcium Flux Assay | CHO-K1 | Hypothetical Receptor Y | Intracellular Ca2+ | Data not available |
| Reporter Gene Assay | HeLa | Hypothetical Receptor Z | Luciferase expression | Data not available |
Radioligand Binding Studies for Receptor Affinity and Selectivity
Radioligand binding assays are a cornerstone of pharmacology, utilized to determine the affinity and selectivity of a compound for its receptor(s). These studies involve the use of a radiolabeled ligand that is known to bind to the target receptor.
Detailed Research Findings:
In a typical radioligand binding study for this compound, competitive binding experiments would be conducted. In these experiments, a constant concentration of a radioligand is incubated with a preparation of cells or membranes expressing the target receptor, along with varying concentrations of the unlabeled compound (this compound). By measuring the displacement of the radioligand by this compound, the binding affinity (Ki) of this compound for the receptor can be determined.
To assess selectivity, this compound would be tested against a panel of different receptors. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects. The ratio of the binding affinities for different receptors provides a quantitative measure of selectivity.
Interactive Data Table: Radioligand Binding Affinity of this compound
| Target Receptor | Radioligand Used | Tissue/Cell Preparation | Ki (nM) for this compound |
| Hypothetical Receptor X | [3H]-Ligand A | Rat brain membranes | Data not available |
| Hypothetical Receptor Y | [125I]-Ligand B | HEK293 cell membranes | Data not available |
| Hypothetical Receptor Z | [3H]-Ligand C | CHO-K1 cell membranes | Data not available |
Functional Assays for Receptor Efficacy and Downstream Signaling
While binding assays provide information on the affinity of a compound for its receptor, functional assays are necessary to determine the biological response that this binding elicits. These assays measure the efficacy of the compound and can provide a more detailed picture of its effects on downstream signaling pathways.
Detailed Research Findings:
A range of functional assays would be employed to characterize this compound. For example, if the target receptor is an ion channel, patch-clamp electrophysiology could be used to measure changes in ion flow across the cell membrane in response to this compound. If the target is a receptor tyrosine kinase, Western blotting could be used to measure the phosphorylation of downstream signaling proteins.
These studies would help to classify this compound as a full agonist, partial agonist, or antagonist and to quantify its potency (EC50) and efficacy (Emax) in a functional context.
Interactive Data Table: Functional Efficacy of this compound
| Functional Assay | Cell Line/System | Measured Parameter | Potency (EC50) | Efficacy (Emax) |
| GTPγS Binding Assay | Sf9 cell membranes | G-protein activation | Data not available | Data not available |
| MAP Kinase Activation | PC12 cells | ERK1/2 phosphorylation | Data not available | Data not available |
| Inositol Phosphate Accumulation | COS-7 cells | IP1 production | Data not available | Data not available |
Enzyme Inhibition and Activation Profiling Related to Neurotransmitter Pathways
To ensure the specificity of a compound and to identify any potential off-target effects, it is often screened against a panel of enzymes, particularly those involved in key physiological processes such as neurotransmitter metabolism.
Detailed Research Findings:
This compound would be tested for its ability to inhibit or activate a range of enzymes relevant to neurotransmitter pathways. This could include enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), or various kinases and phosphatases.
These profiling studies are crucial for identifying any potential for drug-drug interactions or for predicting potential side effects. The results would be expressed as the concentration of this compound required to cause 50% inhibition (IC50) or activation (AC50) of the enzyme's activity.
Interactive Data Table: Enzyme Activity Profile of this compound
| Enzyme Target | Source | Assay Principle | This compound Activity (IC50/AC50) |
| Monoamine Oxidase A (MAO-A) | Human recombinant | Amplex Red fluorescence | Data not available |
| Acetylcholinesterase (AChE) | Electric eel | Ellman's reagent colorimetry | Data not available |
| Protein Kinase C (PKC) | Bovine brain | Radiometric | Data not available |
Toxicological Considerations and Safety Profiling of Neo 376
Preclinical Toxicity Assessments and Safety Margin Determination
Detailed preclinical toxicity assessments for NEO 376 are not extensively available in the public domain, which is common for compounds in the early stages of drug development. Such assessments typically involve a battery of in vitro and in vivo studies to identify potential target organs for toxicity, establish dose-response relationships for adverse effects, and determine a safe starting dose for potential human trials. These studies generally include single-dose and repeated-dose toxicity studies in at least two animal species, as well as safety pharmacology studies to evaluate effects on vital functions of the central nervous, cardiovascular, and respiratory systems.
The determination of a safety margin is a critical component of these assessments and is often calculated by comparing the systemic exposure at the No-Observed-Adverse-Effect-Level (NOAEL) in animal toxicity studies to the expected clinical exposure in humans. nih.gov Without publicly available data from definitive preclinical toxicology studies on this compound, a quantitative safety margin cannot be established at this time. Further research and publication of these studies are necessary to fully characterize its preclinical safety profile.
Absence of Memory Disruption and Cognitive Impairment in Preclinical Studies
Currently, there are no specific preclinical studies published in the public domain that have evaluated the effects of this compound on memory and cognitive function. Given its activity as a modulator of serotonin (B10506), GABA, and dopamine (B1211576) receptors, all of which play crucial roles in cognitive processes, it would be essential for future preclinical studies to investigate its potential for causing memory disruption or cognitive impairment. Standard behavioral pharmacology assays in animal models would be required to assess the cognitive safety profile of this compound.
Side Effect Profiles and Adverse Event Prediction Based on Receptor Selectivity
The side effect profile of this compound can be predicted to some extent based on its selectivity for 5-HT1A, GABA, and dopamine receptors. medchemexpress.comglpbio.com Modulation of these receptor systems is associated with a range of physiological and psychological effects.
| Receptor Target | Potential Associated Adverse Events |
| 5-HT1A Receptor | Dizziness, nausea, headache, and potential for serotonin syndrome in combination with other serotonergic agents. |
| GABA Receptor | Sedation, dizziness, ataxia, and potential for dependence with long-term use, depending on the nature of the modulation. |
| Dopamine Receptor | Nausea, vomiting, orthostatic hypotension, and extrapyramidal symptoms (EPS), depending on the specific dopamine receptor subtype and the nature of the interaction (agonist vs. antagonist). |
It is important to note that the actual side effect profile of this compound will depend on its specific binding affinities for various receptor subtypes, its functional activity at these receptors (e.g., full agonist, partial agonist, antagonist), and its pharmacokinetic properties. Without detailed receptor binding and functional assay data, the predicted side effect profile remains theoretical.
Improved Toxicology Profile Compared to Conventional Neuropharmacological Agents
There is currently no publicly available data from comparative toxicology studies to definitively state that this compound has an improved toxicology profile compared to conventional neuropharmacological agents. Such a determination would require head-to-head preclinical toxicology studies comparing this compound with established drugs that have similar therapeutic targets, such as atypical antipsychotics or other modulators of the serotonergic and dopaminergic systems.
The development of new neuropharmacological agents often aims to improve upon the safety and tolerability of existing treatments. For example, a key goal in the development of new antipsychotics is to reduce the incidence of metabolic side effects (e.g., weight gain, dyslipidemia) and extrapyramidal symptoms that are common with many conventional agents. The selective modulation of multiple receptor systems by this compound could theoretically be designed to optimize therapeutic effects while minimizing off-target toxicities. However, empirical data from comprehensive preclinical and clinical studies are needed to substantiate any claims of an improved toxicology profile.
Research Applications and Future Directions for Neo 376
Utility of NEO 376 as a Neuroscience Research Probe for Serotonin (B10506) Pathways
This compound serves as a valuable tool in neuroscience for investigating serotonin pathways and their involvement in various psychiatric disorders. smolecule.com Its selective modulation of the 5-HT1 receptor allows researchers to precisely study the functional implications of this specific receptor subtype in neuronal signaling. smolecule.commedchemexpress.commedchemexpress.com By interacting with 5-HT1 receptors, this compound can help elucidate the mechanisms by which serotonergic signaling influences mood, anxiety, and other cognitive functions. smolecule.com Preliminary studies suggest that this compound may enhance serotonergic signaling, a process critical for mood regulation. smolecule.com This makes it an important compound for probing the intricate roles of serotonin in the central nervous system (CNS) and for developing a deeper understanding of neurobiological processes underlying mental health conditions.
Potential for Novel Therapeutic Agent Discovery in Central Nervous System Disorders
The biological activity of this compound, particularly its modulation of 5-HT1, GABA, and dopamine (B1211576) receptors, suggests its potential as a lead compound for the discovery of novel therapeutic agents for CNS disorders. smolecule.combiosschina.comxcessbio.commedchemexpress.commedchemexpress.com Its interaction with serotonin receptors indicates possible therapeutic applications in conditions such as depression and anxiety, where serotonergic dysregulation is often implicated. smolecule.com The observed antipsychotic activity further broadens its potential scope to conditions like schizophrenia or other psychotic disorders. biosschina.comxcessbio.commedchemexpress.com While this compound itself is currently for research use only, its unique pharmacological profile provides a foundation for medicinal chemists to explore and develop new drug candidates with improved selectivity, potency, and pharmacokinetic properties, aiming for targeted therapeutic effects with potentially reduced side effects compared to existing serotonin modulators. smolecule.com
Strategies for Further Preclinical Development of this compound Analogues
The preclinical development of this compound analogues would involve systematic medicinal chemistry strategies aimed at optimizing its pharmacological profile. Given its core indole (B1671886) ring and piperazine (B1678402) moiety, which are prevalent in many biologically active molecules, researchers can explore structural modifications to enhance target specificity, improve binding affinity, and fine-tune receptor modulation. smolecule.com
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (e.g., substituents on the chlorophenyl group, variations in the piperazine linker, or modifications to the indole ring) to understand how structural changes impact its activity at 5-HT1, GABA, and dopamine receptors. This would involve synthesizing a series of derivatives and testing their binding affinities and functional activities.
Lead Optimization: Based on SAR data, optimizing lead compounds for properties such as potency, selectivity, metabolic stability, and permeability across the blood-brain barrier. This might involve introducing bioisosteres or rigidifying flexible parts of the molecule.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Conducting in vitro and in vivo studies on promising analogues to assess their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their duration and magnitude of pharmacological effect.
Target Selectivity Assessment: Rigorously evaluating analogues for their selectivity across various receptor subtypes and off-targets to minimize potential side effects and improve therapeutic windows. This is particularly important for compounds acting on multiple neurotransmitter systems.
Integration of Functional Genomics in Identifying Future Drug Targets for this compound-like Compounds
Functional genomics plays a crucial role in identifying novel drug targets and understanding the biological context of compounds like this compound. This field leverages high-throughput experimental approaches to elucidate gene function and regulation on a genome-wide scale.
Strategies for integration include:
Target Identification and Validation: Using techniques such as CRISPR-Cas9 screening or RNA interference (RNAi) in cellular models to identify genes or pathways that, when perturbed, mimic or modulate the effects of this compound. This can reveal novel downstream targets or compensatory mechanisms related to 5-HT1, GABA, or dopamine signaling.
Pathway Elucidation: Employing transcriptomics (e.g., RNA-seq) and proteomics to observe global changes in gene expression and protein profiles in response to this compound treatment. This can help map the broader biological pathways affected by the compound and identify potential new therapeutic avenues or biomarkers.
Patient Stratification: While this compound is a research tool, for future therapeutic compounds derived from its scaffold, functional genomics could help identify genetic variations that predict patient response or susceptibility to side effects, paving the way for personalized medicine approaches in CNS disorders. This involves analyzing genomic data from patient populations to correlate genetic markers with disease phenotypes and drug responses.
Advancements in Drug Development Platforms and Methodologies Applicable to this compound Research
Modern drug development platforms and methodologies significantly accelerate the discovery and optimization of compounds like this compound.
Key advancements applicable to this compound research include:
High-Throughput Screening (HTS): Automated HTS platforms can rapidly screen vast chemical libraries against 5-HT1, GABA, and dopamine receptors to identify new hits with similar or improved profiles compared to this compound. This allows for the efficient identification of novel scaffolds or more potent analogues.
Computational Drug Design (CADD): Techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling can be used to predict how this compound and its analogues interact with their target receptors at an atomic level. This guides the rational design of new compounds with desired binding characteristics and improved selectivity.
Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms can analyze large datasets from SAR studies, HTS, and genomics to predict compound activity, optimize chemical structures, and identify potential off-target effects. These technologies can significantly reduce the time and cost associated with preclinical development.
Advanced in vitro Models: The use of induced pluripotent stem cell (iPSC)-derived neurons and glial cells, as well as 3D organoid models, provides more physiologically relevant systems for testing this compound and its analogues, offering better predictability for in vivo efficacy and toxicity.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying NEO 376’s molecular interactions?
- Methodological Answer : Use the PICOT framework to structure your inquiry:
- P opulation/Problem: Define the biological system or molecular target (e.g., enzyme inhibition).
- I ntervention: Specify this compound’s application (e.g., dose, exposure time).
- C omparison: Identify controls or alternative compounds.
- O utcome: Quantify measurable effects (e.g., binding affinity, kinetic parameters).
- T imeframe: Determine experimental duration.
This ensures specificity and alignment with testable hypotheses .
Q. What foundational methodologies are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer : Prioritize multi-modal characterization :
- Spectroscopic Analysis : Use NMR or FTIR for structural elucidation.
- Chromatographic Techniques : HPLC or GC-MS for purity assessment.
- Thermodynamic Studies : Differential Scanning Calorimetry (DSC) to assess stability.
Cross-validate results with computational models (e.g., molecular docking) to identify discrepancies early .
Q. How to design a systematic literature review strategy for this compound-related studies?
- Methodological Answer : Apply the PRISMA framework :
- Search Databases : PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "this compound AND bioactivity").
- Inclusion/Exclusion Criteria : Filter by study type (e.g., in vitro vs. in vivo), publication date, and peer-reviewed status.
- Critical Appraisal : Use tools like CASP checklists to evaluate bias and relevance.
Document search strings and screening protocols for reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound’s bioactivity across studies?
- Methodological Answer : Employ data triangulation :
- Methodological Triangulation : Compare results from orthogonal assays (e.g., ELISA vs. SPR for binding affinity).
- Contextual Analysis : Assess variables like cell line heterogeneity, buffer conditions, or assay sensitivity thresholds.
- Meta-Regression : Statistically model covariates (e.g., pH, temperature) to identify confounding factors.
Publish raw datasets and protocols to facilitate cross-study validation .
Q. What advanced statistical approaches validate this compound’s mechanism of action in heterogeneous datasets?
- Methodological Answer : Leverage machine learning-driven pipelines :
- Dimensionality Reduction : PCA or t-SNE to cluster high-throughput screening data.
- Network Pharmacology : Build interaction networks to map multi-target effects.
- Bayesian Inference : Quantify uncertainty in dose-response relationships.
Pair with in silico simulations (e.g., molecular dynamics) to refine mechanistic hypotheses .
Q. How to integrate multi-omics data to map this compound’s metabolic pathways?
- Methodological Answer : Adopt a systems biology workflow :
- Transcriptomics/Proteomics : Use RNA-seq and LC-MS/MS to identify differentially expressed genes/proteins.
- Metabolomics : Apply GC-TOF-MS or NMR to trace metabolite flux.
- Pathway Enrichment : Tools like KEGG or Reactome for functional annotation.
Validate findings with CRISPR-based gene knockout models to establish causality .
Methodological Notes
- Referencing Standards : Cite protocols from established repositories (e.g., protocols.io ) to enhance transparency.
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
- Data Repositories : Deposit raw data in FAIR-aligned platforms (e.g., Zenodo, Figshare) to enable reuse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
